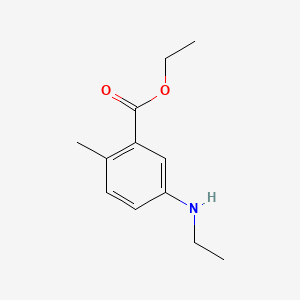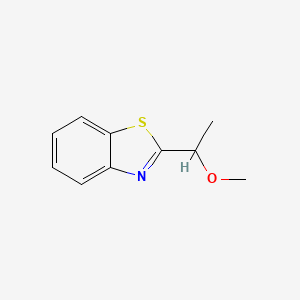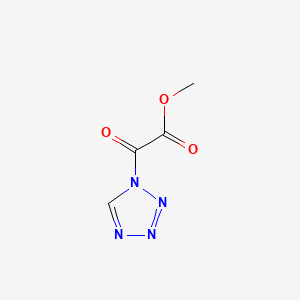
N-Boc-3-amino-2-cyclohexenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-3-amino-2-cyclohexenone is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a cyclohexenone ring. The Boc group is widely used in organic synthesis to protect amines from unwanted reactions, allowing for selective transformations. This compound is particularly useful in the synthesis of complex molecules, including pharmaceuticals and natural products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of N-Boc-3-amino-2-cyclohexenone typically involves the protection of the amino group with a Boc group. One common method is the reaction of 3-amino-2-cyclohexenone with di-tert-butyl dicarbonate in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: N-Boc-3-amino-2-cyclohexenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid to remove the Boc group.
Major Products:
Oxidation: Formation of oximes or nitro derivatives.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of free amines or other substituted derivatives.
Applications De Recherche Scientifique
N-Boc-3-amino-2-cyclohexenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of N-Boc-3-amino-2-cyclohexenone involves the protection of the amino group, which prevents it from participating in unwanted side reactions. The Boc group can be selectively removed under mild acidic conditions, allowing for subsequent functionalization of the amino group. This selective protection and deprotection strategy is crucial in multi-step organic synthesis.
Comparaison Avec Des Composés Similaires
- N-Boc-2-amino-3-cyclohexenone
- N-Boc-4-amino-2-cyclohexenone
- N-Cbz-3-amino-2-cyclohexenone
Comparison: N-Boc-3-amino-2-cyclohexenone is unique due to its specific position of the Boc-protected amino group on the cyclohexenone ring. This positional specificity can influence the reactivity and selectivity of the compound in various chemical reactions. Compared to other similar compounds, this compound offers distinct advantages in terms of stability and ease of deprotection.
Propriétés
IUPAC Name |
tert-butyl N-(3-oxocyclohexen-1-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-8-5-4-6-9(13)7-8/h7H,4-6H2,1-3H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRSWFSXNWMACY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=O)CCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Methyl-5,6-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B574332.png)



